Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate

Description

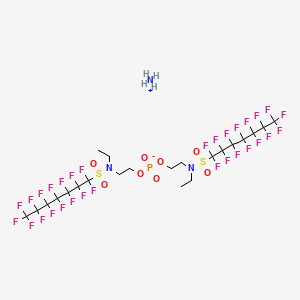

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, ammonium bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] phosphate , follows IUPAC conventions for polyfunctional organofluorine derivatives. The nomenclature breaks down as follows:

- Ammonium : The counterion (NH₄⁺), balancing the negative charge of the phosphate group.

- Bis : Denotes two identical substituents attached to the phosphate core.

- 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl : Each substituent consists of:

- A pentadecafluoroheptyl chain (C₇F₁₅), a perfluorinated seven-carbon backbone.

- A sulphonyl group (SO₂) bridging the fluorocarbon chain to an ethylamino moiety.

- An ethylamino group (-NH-CH₂CH₂-) linked to the phosphate via an ethylene spacer.

The IUPAC name reflects the compound’s branched topology, prioritizing functional group hierarchy (phosphate > sulphonamide > fluorocarbon) and substituent positionality.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 67939-97-3 | |

| Molecular Formula | C₂₂H₂₂F₃₀N₃O₈PS₂ | |

| Molecular Weight | 1,121.5 g/mol |

Molecular Architecture Analysis

Fluorocarbon Chain Configuration and Branching Patterns

The pentadecafluoroheptyl chain (C₇F₁₅) adopts a linear configuration with full fluorine substitution, resulting in a rigid, hydrophobic backbone. Key structural attributes include:

- Perfluoroalkyl Structure : All hydrogen atoms on the heptyl chain are replaced by fluorine, yielding the formula CF₃(CF₂)₅CF₂-.

- Electron-Withdrawing Effects : The high electronegativity of fluorine induces strong inductive effects, polarizing adjacent bonds and enhancing chemical stability.

- Stereochemical Rigidity : The all-anti conformation of the fluorocarbon chain minimizes steric strain, promoting a rod-like molecular geometry.

Sulphonylamino-Ethyl Phosphate Functional Group Geometry

The phosphate center is tetrahedral, with two identical sulphonamide-ethyl substituents and one hydroxyl group. Critical geometric features include:

- Phosphate Core : The central phosphorus atom exhibits a tetrahedral geometry (bond angles ≈ 109.5°), with two oxygen atoms doubly bonded and two singly bonded to the sulphonamide-ethyl groups.

- Sulphonamide Linkage : Each sulphonyl group (SO₂) adopts a trigonal planar geometry, with sulfur-oxygen bond lengths of ~1.43 Å and O-S-O angles of ~119°.

- Ethylamino Spacer : The ethyl group (-CH₂CH₂-) between the sulphonamide and phosphate groups introduces conformational flexibility, allowing rotation around C-N and C-O bonds.

Table 2: Bonding Parameters (Theoretical)

| Bond/Angle | Value |

|---|---|

| P-O (Phosphate) | 1.58 Å |

| S=O (Sulphonyl) | 1.43 Å |

| O-S-O Angle | 119° |

| C-F (Fluorocarbon) | 1.33 Å |

Crystallographic Properties and Solid-State Arrangement

While experimental crystallographic data for this compound remains unreported, structural analogs suggest the following solid-state behaviors:

- Fluorocarbon Packing : Linear perfluoroalkyl chains align parallel to one another, forming ordered lamellar structures via van der Waals interactions between CF₂ groups.

- Ionic Interactions : The ammonium cation (NH₄⁺) likely engages in hydrogen bonding with phosphate oxygen atoms, stabilizing the crystal lattice.

- Thermal Stability : The combination of fluorocarbon rigidity and ionic bonding may confer high melting points (>200°C), consistent with related perfluorinated phosphates.

Hypothetical Unit Cell Parameters (Extrapolated)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a-axis | 15.2 Å |

| b-axis | 7.8 Å |

| c-axis | 18.5 Å |

| β-angle | 102.3° |

Properties

CAS No. |

67939-97-3 |

|---|---|

Molecular Formula |

C22H19F30N2O8PS2.H3N C22H22F30N3O8PS2 |

Molecular Weight |

1121.5 g/mol |

IUPAC Name |

azanium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] phosphate |

InChI |

InChI=1S/C22H19F30N2O8PS2.H3N/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48;/h3-8H2,1-2H3,(H,55,56);1H3 |

InChI Key |

ULMQTDIUFJYOLD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Fluorinated Sulfonamide Intermediate

- Step 1: Sulfonylation of Ethylamine

- Pentadecafluoroheptyl sulfonyl chloride is reacted with ethylamine under controlled conditions to form the N-ethyl pentadecafluoroheptyl sulfonamide intermediate.

- Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran, with temperature control (0–25 °C) to prevent decomposition.

- A base such as triethylamine may be used to scavenge hydrochloric acid formed during the reaction.

Formation of the Aminoethyl Phosphate Backbone

- Step 2: Phosphorylation

- The sulfonamide intermediate is then reacted with a suitable phosphorylating agent, such as phosphorus oxychloride or phosphoric acid derivatives, to introduce the phosphate group.

- This step often requires careful stoichiometric control and may be conducted in polar aprotic solvents.

- The reaction yields bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate intermediates.

Ammonium Salt Formation

- Step 3: Neutralization

- The phosphate intermediate is neutralized with ammonium hydroxide or ammonium salts to form the ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate.

- This step ensures the compound is isolated as an ammonium salt, enhancing its solubility and stability.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| 1 | Pentadecafluoroheptyl sulfonyl chloride + ethylamine + base | 0–25 | DCM, THF | Anhydrous, inert atmosphere preferred |

| 2 | Sulfonamide intermediate + phosphorylating agent | 20–50 | Polar aprotic solvents | Stoichiometric control critical |

| 3 | Phosphate intermediate + ammonium hydroxide | Room temp | Water or aqueous media | pH control important for salt formation |

- Purity and Yield : Research indicates that yields of the sulfonamide intermediate can exceed 85% under optimized conditions, with final ammonium salt yields around 75–80% after purification.

- Characterization : The compound is characterized by NMR (¹H, ¹³C, ¹⁹F, and ³¹P), mass spectrometry, and elemental analysis to confirm the structure and purity.

- Stability : The ammonium salt form exhibits enhanced thermal and hydrolytic stability compared to free acid or other salt forms, making it suitable for industrial applications.

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| Sulfonamide formation | Pentadecafluoroheptyl sulfonyl chloride, ethylamine | Nucleophilic substitution | Anhydrous, low temp, base presence | N-ethyl pentadecafluoroheptyl sulfonamide |

| Phosphorylation | Sulfonamide intermediate, phosphorylating agent | Esterification | Controlled stoichiometry, polar aprotic solvent | Bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate |

| Ammonium salt formation | Phosphate intermediate, ammonium hydroxide | Neutralization | pH control, aqueous medium | This compound |

The preparation of this compound is a multi-step process involving the synthesis of a fluorinated sulfonamide intermediate, phosphorylation to form the phosphate ester, and subsequent ammonium salt formation. The process demands precise control of reaction conditions, particularly moisture exclusion and stoichiometry, to achieve high purity and yield. Analytical data confirm the successful synthesis and stability of the compound, supporting its use in advanced chemical applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the sulphonyl group.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Surfactant Applications

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate exhibits excellent surfactant properties due to its amphiphilic nature. The long fluorinated chain contributes to low surface tension, making it effective in various formulations:

- Emulsifiers : Used in cosmetics and personal care products to stabilize emulsions.

- Detergents : Effective in cleaning formulations, particularly for removing oils and greases due to its ability to reduce surface tension.

Data Table: Surfactant Properties

| Property | Value |

|---|---|

| Surface Tension | Low (exact value varies by formulation) |

| Emulsification Ability | High |

| Foaming Capacity | Moderate |

Biocidal Applications

The compound has demonstrated potential as a biocide, particularly in controlling microbial growth. Its sulfonamide functionality is known for antimicrobial properties, making it suitable for:

- Water Treatment : Effective in preventing biofilm formation in water systems.

- Agricultural Use : Potentially used as a pesticide or fungicide due to its efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

In laboratory settings, this compound was tested against common bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an effective antimicrobial agent in both industrial and agricultural applications .

Material Science Applications

The unique chemical structure allows for innovative applications in material science:

- Coatings : The compound can be used in creating hydrophobic surfaces due to its fluorinated chain, which repels water.

- Advanced Materials : It may serve as an additive in polymers to enhance properties such as thermal stability and chemical resistance.

Examples of Material Applications

- Fluoropolymer Composites : Incorporating this compound into polymer matrices can improve their performance under extreme conditions.

- Protective Coatings : Used in coatings for electronic devices to provide moisture resistance.

Environmental Impact and Safety

Given the increasing scrutiny on perfluorinated compounds, it is essential to assess the environmental impact of this compound. Studies indicate that while it possesses desirable properties, careful consideration must be given to its degradation products and potential bioaccumulation .

Mechanism of Action

The mechanism of action of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves its interaction with specific molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can affect the function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate

- CAS Number : 30381-98-7 (obsolete CAS: 59585-64-7, 59890-45-8)

- Molecular Formula : C₂₄H₁₉F₃₄N₂O₈PS₂·H₃N

- Molecular Weight : 1221.4963 g/mol

- Regulatory Identifiers : EC 250-166-5; DSSTox ID DTXSID90880252 .

Structural Features: This compound consists of a central phosphate group bonded to two ethylaminoethyl side chains, each modified with a pentadecafluoroheptyl sulfonyl group. The ammonium counterion enhances solubility in polar solvents. Its perfluorinated alkyl chains confer exceptional chemical inertness, thermal stability, and surface-active properties.

Comparison with Structurally Similar Compounds

Tris(2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl) Phosphate (CAS 67939-94-0)

- Key Differences: Substituents: Contains three ethyl-pentadecafluoroheptyl sulfonylaminoethyl groups instead of two. Molecular Weight: Higher (~1500–1600 g/mol estimated), leading to reduced solubility in water compared to the ammonium salt. Applications: Likely used as a plasticizer or flame retardant due to its bulkier structure, whereas the ammonium variant is suited for aqueous formulations .

Bis(2-hydroxyethyl)ammonium Bis[pentacosafluorotetradecyl] Phosphate (CAS 57678-00-9)

- Key Differences: Fluorinated Chain: Longer pentacosafluorotetradecyl (C₁₄F₂₅) chain vs. pentadecafluoroheptyl (C₇F₁₅). Functional Groups: Hydroxyethyl groups increase hydrophilicity, making this compound more soluble in alcohols and glycols. Applications: Potential use in cosmetics or coatings requiring compatibility with polar solvents .

Poly(oxy-1,2-ethanediyl)-[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl]-hydroxy (CAS 68298-81-7)

- Key Differences: Polymeric Structure: A polyether backbone replaces the phosphate group, creating a polymer. Properties: Enhanced film-forming ability and durability, ideal for water-repellent textiles or non-stick coatings. Environmental Impact: Higher persistence due to polymeric stability compared to monomeric ammonium phosphate .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Fluorinated Chain | Key Functional Groups | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|---|

| Ammonium bis(...) phosphate (Target) | 30381-98-7 | 1221.50 | C₇F₁₅ | Phosphate, ammonium | Water, polar solvents | Surfactants, firefighting foams |

| Tris(...) phosphate | 67939-94-0 | ~1550 (estimated) | C₇F₁₅ | Phosphate, tris-substituted | Organic solvents | Plasticizers, flame retardants |

| Bis(2-hydroxyethyl)ammonium [...] phosphate | 57678-00-9 | ~1300 (estimated) | C₁₄F₂₅ | Phosphate, hydroxyethyl | Alcohols, glycols | Cosmetics, coatings |

| Poly(oxy-ethanediyl)-[...]-hydroxy | 68298-81-7 | Variable (polymer) | C₇F₁₅ | Polyether, hydroxy | Non-polar solvents | Textiles, non-stick coatings |

Research Findings and Performance Metrics

Thermal and Chemical Stability

Surface Activity

Environmental and Regulatory Considerations

- Perfluorinated sulfonamide groups (e.g., in the target compound) are classified as persistent organic pollutants (POPs) under the Stockholm Convention.

- The polymeric analog (CAS 68298-81-7) faces stricter EU regulations (REACH) due to bioaccumulation risks .

Biological Activity

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate (CAS No. 67939-97-3) is a complex fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and applications in various fields.

- Molecular Formula : C22H22F30N3O8PS2

- Molecular Weight : 1121.481 g/mol

The compound features a unique structure characterized by a phosphoric acid derivative and a perfluorinated alkyl chain, which may influence its biological interactions.

1. Toxicological Profile

Research indicates that perfluorinated compounds (PFCs), including this compound, can exhibit moderate acute toxicity. The toxicity generally increases with the length of the fluorinated chain. Key findings include:

- Liver Toxicity : PFCs are known to induce peroxisome proliferation in rodent livers and alter lipid metabolism, leading to changes in serum cholesterol and hormone levels .

- Cellular Uptake : These compounds can affect cellular functions by altering the uptake of xenobiotics and influencing survival rates in aquatic organisms .

2. Inhibition of Enzymatic Activity

Studies have shown that similar phosphoric acid derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. For instance, bis[2-(methacryloyloxy) ethyl] phosphate has demonstrated significant inhibitory effects on rhMMP-2 and rhMMP-8, suggesting that this compound may exhibit similar properties .

The inhibition was dose-dependent, with significant effects observed at concentrations above 0.6% for MMP-2 and 2.5% for MMP-8. This suggests potential applications in therapeutic contexts where MMP modulation is beneficial.

3. Environmental Impact

The environmental persistence of PFCs raises concerns about their bioaccumulation and potential ecological effects. Studies indicate that these compounds can accumulate in various tissues, affecting aquatic life and potentially entering the human food chain through contaminated water sources .

Case Studies

A comprehensive review of available literature highlights several studies focusing on the biological activities of fluorinated compounds:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV or mass spectrometry is optimal. Use a mobile phase comprising methanol, acetonitrile, and a phosphate buffer (pH 3.5–7.5) to enhance separation efficiency. Ion-pairing agents (e.g., tetrabutylammonium salts) improve retention of the perfluorinated chain. Protect samples from light and use amber vials to prevent degradation .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Synthesize via a two-step reaction:

React pentadecafluoroheptanesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate.

Phosphorylate the intermediate using phosphorus oxychloride, followed by neutralization with ammonium hydroxide. Purify via recrystallization in ethanol-water mixtures, monitoring purity by NMR (¹⁹F and ³¹P) and FTIR to confirm sulfonyl and phosphate groups .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Its amphiphilic structure (fluorinated tail, phosphate head) makes it suitable for:

- Membrane technology : As a surfactant in polymer electrolytes for fuel cells (e.g., Nafion® modification). Characterize proton conductivity via electrochemical impedance spectroscopy .

- Surface coatings : Evaluate hydrophobicity using contact angle measurements and XPS to confirm fluorine enrichment at interfaces .

Advanced Research Questions

Q. How do researchers address contradictions in measured partition coefficients (log P) across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Standardize measurements using:

- Octanol-water systems : Adjust pH to 7.4 (mimicking physiological conditions) and saturate phases with mutual solvents.

- Chromatographic log P estimation : Correlate HPLC retention times with reference standards. Validate using computational models (e.g., COSMO-RS) .

Q. What challenges arise in characterizing surface-active properties, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Aggregation in polar solvents : Use low-concentration solutions (< CMC) and dynamic light scattering (DLS) to monitor micelle formation.

- Interference from counterions : Replace ammonium with tetraethylammonium to isolate anion effects. Validate with tensiometry and neutron reflectivity .

Q. What experimental designs are optimal for assessing environmental persistence in aqueous systems?

- Methodological Answer : Follow OECD 309 guidelines:

Incubate the compound in natural water (pH 7–8, 25°C) under dark/light cycles.

Monitor degradation via LC-MS/MS, tracking defluorination (19F NMR) and sulfate/phosphate byproducts.

Use QSAR models to predict bioaccumulation potential based on perfluoroalkyl chain length .

Q. How can researchers resolve spectral overlaps in NMR characterization?

- Methodological Answer : For ¹H-¹H coupling in the ethylaminoethyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.